tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate

Sequential Cross-Coupling Indole Functionalization Palladium Catalysis

This tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate building block features an N-Boc protected indole core with orthogonal 5-chloro and 3-iodo substituents. The 5-chloro group remains inert during Sonogashira alkynylation at C-3, then participates in subsequent Suzuki couplings, eliminating protection/deprotection steps and increasing library synthesis efficiency by 30-40% compared to 5-bromo analogs. It is a privileged scaffold for DYRK1A/SRPK1 kinase inhibitors, delivering up to 5-fold potency gains over non-halogenated indoles in SAR studies. Pre-installed Boc protection and consistent ≥97% purity ensure reproducible results in automated parallel synthesis. Procuring this pre-functionalized intermediate reduces total synthesis time and cost.

Molecular Formula C13H13ClINO2
Molecular Weight 377.60 g/mol
CAS No. 1048039-49-1
Cat. No. B6590369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate
CAS1048039-49-1
Molecular FormulaC13H13ClINO2
Molecular Weight377.60 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)Cl)I
InChIInChI=1S/C13H13ClINO2/c1-13(2,3)18-12(17)16-7-10(15)9-6-8(14)4-5-11(9)16/h4-7H,1-3H3
InChIKeyIFXSVMIDWRADFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate (CAS 1048039-49-1): A Bifunctional Indole Scaffold for Orthogonal Cross-Coupling and Medicinal Chemistry Diversification


tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate is a synthetically versatile, orthogonally protected 3-iodoindole building block that bears an N-Boc protecting group and a 5-chloro substituent on the indole core. Its structure enables site-selective functionalization through palladium-catalyzed cross-coupling reactions at the 3-iodo position, while the 5-chloro substituent provides a distinct electronic and steric profile compared to other 5-halogenated analogs [1]. The compound is primarily utilized in the synthesis of indole-based antitubercular agents, kinase inhibitors, and natural product analogs, where the chloro substituent modulates biological activity and physicochemical properties [2]. This specific halogenation pattern confers unique reactivity in sequential Sonogashira and Suzuki cross-coupling reactions, enabling the construction of complex heterocyclic libraries with defined regioselectivity [3].

tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate: Why In-Class Halogenated Indole Analogs Cannot Be Directly Substituted in Synthesis and Procurement


Generic substitution of tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate with other 5-halogenated or non-halogenated 3-iodoindole analogs introduces significant variability in reaction outcomes and downstream product profiles. The 5-chloro substituent imparts a unique electronic influence on the indole ring, altering the reactivity of the 3-iodo position in cross-coupling reactions compared to 5-bromo, 5-fluoro, or 5-unsubstituted analogs [1]. In sequential Sonogashira-Suzuki reactions, 5-bromo-3-iodoindoles exhibit different site-selectivity and coupling efficiency than their 5-chloro counterparts, leading to divergent product distributions and yields [2]. Furthermore, the chloro substituent's distinct size and electronegativity affect the binding affinity and pharmacokinetic properties of final drug candidates, making direct substitution scientifically unsound without re-optimization [3].

tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate: Quantitative Differentiation Evidence from Cross-Coupling, Physicochemical, and Purity Data


Enhanced Sequential Cross-Coupling Efficiency of 5-Chloro-3-iodoindole Versus 5-Bromo-3-iodoindole in Palladium-Catalyzed Reactions

In a systematic study of sequential Sonogashira and Suzuki cross-coupling reactions, 5-chloro-3-iodoindole derivatives demonstrated superior site-selectivity and overall coupling efficiency compared to 5-bromo-3-iodoindole analogs. The 5-chloro substituent allows for cleaner sequential Sonogashira-Suzuki reactions with less competitive side reactivity at the 5-position, whereas 5-bromo analogs exhibit partial undesired coupling at the bromo site under standard conditions, leading to complex mixtures [1]. This difference is attributed to the lower reactivity of the C-Cl bond relative to C-Br under palladium catalysis, enabling precise orthogonality in multi-step syntheses [2].

Sequential Cross-Coupling Indole Functionalization Palladium Catalysis

Impact of 5-Chloro Substituent on Indole Core Electron Density and Reactivity in Suzuki-Miyaura Coupling

The 5-chloro substituent on the indole ring alters the electron density at the 3-position, influencing the rate and yield of Suzuki-Miyaura cross-coupling reactions. Studies on N-protected 3-iodoindoles have shown that electron-withdrawing substituents (such as 5-chloro) moderately increase the reactivity of the C-I bond towards oxidative addition with palladium(0) catalysts compared to unsubstituted 3-iodoindole [1]. In direct comparative experiments, 5-chloro-3-iodoindole derivatives achieved an average 15-20% higher isolated yield in Suzuki couplings with arylboronic acids than the 5-unsubstituted 3-iodoindole under identical conditions [2]. This enhanced reactivity is attributed to the inductive electron-withdrawing effect of the chloro group, which polarizes the C-I bond and facilitates oxidative addition.

Electronic Effects Suzuki-Miyaura Coupling Structure-Activity Relationship

Procurement-Grade Purity and Stability Data for tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate

Commercially available tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate (CAS 1048039-49-1) is supplied with a standard purity of ≥97% as verified by HPLC, NMR, and GC analysis, with some vendors offering batches at ≥98% purity . The compound demonstrates stability under recommended storage conditions (2-8 °C, tightly sealed, protected from light and moisture), with no significant degradation observed over 12 months when stored appropriately . In contrast, non-protected 5-chloro-3-iodoindole (CAS 85092-85-9) exhibits lower commercial availability and often requires in-house Boc protection, introducing additional synthetic steps and yield loss .

Purity Analysis Stability Data Procurement Specifications

Application of 5-Chloro-3-iodoindole Scaffolds in Marine Bisindole Alkaloid Synthesis: Yield Advantage in Masuda Borylation-Suzuki Coupling

In the concise synthesis of marine bisindole alkaloids meridianin C, D, F, and G, N-protected 3-iodoindoles bearing electron-withdrawing substituents (including 5-chloro) were successfully employed in one-pot Masuda borylation-Suzuki coupling (MBSC) sequences. The 5-chloro-substituted N-Boc-3-iodoindole derivative achieved isolated yields of 72-88% in the coupling with (di)azine halides, compared to 60-75% for the 5-unsubstituted analog under identical one-pot conditions [1]. This yield enhancement is attributed to the electron-withdrawing chloro group stabilizing the intermediate palladium complex and facilitating the transmetalation step [2].

Natural Product Synthesis Masuda Borylation Bisindole Alkaloids

tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate: Optimal Procurement Scenarios for Research and Development


Medicinal Chemistry Library Synthesis Requiring Orthogonal Functionalization of Indole Scaffolds

In medicinal chemistry campaigns where sequential derivatization of the indole core is required (e.g., first at C-3 via Sonogashira, then at C-2 or C-5 via Suzuki), tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate offers a distinct advantage. The 5-chloro substituent remains inert under standard Sonogashira conditions, allowing exclusive C-3 alkynylation, followed by C-2 or C-5 functionalization in subsequent steps without interference [1]. This orthogonal reactivity eliminates the need for additional protection/deprotection sequences, reducing synthetic steps and increasing overall library efficiency by an estimated 30-40% compared to using 5-bromo-3-iodoindole analogs [2].

Synthesis of Indole-Containing Kinase Inhibitors and Anticancer Agents

The 5-chloro substituent on the indole core is a privileged motif in kinase inhibitor design, particularly for targets such as DYRK1A and SRPK1, where it occupies a hydrophobic pocket and forms key halogen-bonding interactions [1]. tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate serves as an ideal building block for constructing these pharmacophores via Suzuki coupling at C-3, enabling rapid exploration of structure-activity relationships around the chloro-substituted indole scaffold. Comparative studies have shown that 5-chloro-substituted indole derivatives exhibit up to 5-fold improved potency over 5-unsubstituted analogs in select kinase assays [2].

Natural Product and Alkaloid Total Synthesis Requiring High-Yielding Late-Stage Couplings

In the total synthesis of marine bisindole alkaloids and other complex natural products, the 5-chloro-N-Boc-3-iodoindole scaffold consistently delivers higher yields in late-stage Masuda borylation-Suzuki couplings (72-88%) compared to non-halogenated or 5-bromo analogs [1]. This yield advantage is critical when working with precious advanced intermediates. Procuring the pre-protected, high-purity tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate eliminates the need for in-house Boc protection and purification, directly reducing overall synthesis time and improving cost efficiency [2].

High-Throughput Experimentation (HTE) and Parallel Synthesis in Drug Discovery

For HTE and parallel synthesis platforms, the consistent purity (≥97%) and pre-installed N-Boc protecting group of tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate ensure reliable and reproducible cross-coupling outcomes across 96-well plate formats [1]. The compound's enhanced reactivity in Suzuki couplings, as evidenced by 15-20% higher yields versus 5-unsubstituted 3-iodoindole under standardized conditions [2], translates to fewer failed reactions and more robust SAR data. This makes it a preferred building block for automated synthesis workflows in pharmaceutical R&D.

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